molecular formula C6H11NO3 B1296923 2-(Propanoylamino)propanoic acid CAS No. 56440-46-1

2-(Propanoylamino)propanoic acid

Cat. No.: B1296923
CAS No.: 56440-46-1
M. Wt: 145.16 g/mol
InChI Key: INPGLFHHFHOGRM-UHFFFAOYSA-N
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Description

2-(Propanoylamino)propanoic acid, also known as N-Propionyl-L-alanine, is a non-proteinogenic amino acid. It has gained attention due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. It is a derivative of alanine, where the amino group is substituted with a propionyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propanoylamino)propanoic acid typically involves the reaction of L-alanine with propionyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-Alanine+Propionyl chloride2-(Propanoylamino)propanoic acid+HCl\text{L-Alanine} + \text{Propionyl chloride} \rightarrow \text{this compound} + \text{HCl} L-Alanine+Propionyl chloride→2-(Propanoylamino)propanoic acid+HCl

The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Propanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-(Propanoylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses

Comparison with Similar Compounds

Similar Compounds

    N-Acetylalanine: Similar structure but with an acetyl group instead of a propionyl group.

    N-Butyrylalanine: Similar structure but with a butyryl group instead of a propionyl group.

    N-Valerylalanine: Similar structure but with a valeryl group instead of a propionyl group.

Uniqueness

2-(Propanoylamino)propanoic acid is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(propanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGLFHHFHOGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313480, DTXSID301314182
Record name 2-(propanoylamino)propanoic acid
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Record name N-(1-Oxopropyl)alanine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98632-97-4, 56440-46-1
Record name N-(1-Oxopropyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98632-97-4
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Record name NSC270569
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569
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Record name 2-(propanoylamino)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Oxopropyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propanamidopropanoic acid
Source European Chemicals Agency (ECHA)
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Record name (2S)-2-propanamidopropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-[(3aR,4S,6R,7aS)-6-methyloctahydro-1H-inden-4-yl]-2-(propanoylamino)propanoic acid interact with its target and what are the downstream effects?

A1: The research articles propose that 2-[(3aR,4S,6R,7aS)-6-methyloctahydro-1H-inden-4-yl]-2-(propanoylamino)propanoic acid acts as an inhibitor of the enzyme γ-Aminobutyrate aminotransferase (GABA-AT) [, ]. GABA-AT is responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Inhibiting GABA-AT leads to increased GABA concentrations in the brain [, ]. This increase in GABA levels is thought to be beneficial for treating HD as it may help to counteract the neuronal excitability and excitotoxicity associated with the disease.

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